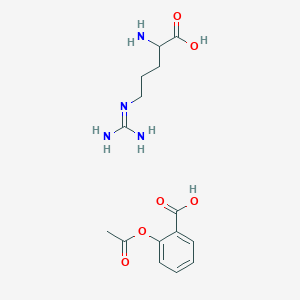

Aspirin Arginine pound>>Arginine acetylsalicylate

描述

L-Arginine acetylsalicylate: L-arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, nitric oxide production, and immune function . Acetylsalicylic acid is a well-known nonsteroidal anti-inflammatory drug (NSAID) used for its analgesic, antipyretic, and anti-inflammatory properties . The combination of these two compounds aims to leverage the benefits of both, potentially enhancing therapeutic effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of L-arginine acetylsalicylate involves the reaction of L-arginine with acetylsalicylic acid under controlled conditions. The process typically includes:

Reactants: L-arginine and acetylsalicylic acid.

Solvent: A suitable solvent such as water or ethanol.

Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure L-arginine acetylsalicylate.

Industrial Production Methods: Industrial production of L-arginine acetylsalicylate follows similar principles but on a larger scale. The process involves:

Bulk Reactants: Large quantities of L-arginine and acetylsalicylic acid.

Continuous Reactors: Use of continuous flow reactors to maintain consistent reaction conditions.

Automated Systems: Automation for precise control of reaction parameters.

Quality Control: Rigorous quality control measures to ensure product purity and consistency.

化学反应分析

Method 1 (Patent CN101486644B)

-

Reagents : Aspirin and arginine dissolved in 1–4 carbon aliphatic alcohols (e.g., ethanol).

-

Procedure :

-

Molar Ratio : Aspirin to arginine is maintained at 1:1 to 1:1.1 .

Method 2 (Patent CN101704766A)

-

Reagents : Aspirin dissolved in dehydrated alcohol; arginine added as powder.

-

Procedure :

-

Advantages : Simplified process with no need to dissolve arginine, higher yield, and improved product stability .

Key Reaction Parameters

A comparison of critical parameters from both methods is summarized in Table 1 :

Reaction Mechanism

The reaction involves the carboxyl group of aspirin (acetylsalicylic acid) reacting with the amino group of arginine to form a salt. The general reaction is:

This acid-base neutralization enhances solubility, enabling intravenous administration .

Purification and Product Quality

Both methods emphasize controlled cooling to optimize crystal formation. In Method 1, slow cooling induces gradual precipitation, while Method 2 uses precise temperature gradients (0.5–2°C/h) to ensure high purity . Post-reaction steps include filtration, washing with dehydrated alcohol, and vacuum-drying to remove residual solvent.

Research Findings and Advantages

-

Yield and Purity : Method 2 achieved a 75.2% recovery with products meeting national standards, highlighting improved efficiency .

-

Stability : The salt exhibits better thermal stability and reduced free salicylic acid content compared to traditional aspirin formulations .

-

Industrial Scalability : Both methods avoid complex dissolution steps, simplifying large-scale production .

科学研究应用

Chemistry: L-arginine acetylsalicylate is used in chemical research to study the interactions between amino acids and NSAIDs. It serves as a model compound for investigating the effects of acetylation on protein function .

Biology: In biological research, L-arginine acetylsalicylate is used to explore the role of nitric oxide in cellular signaling and immune responses. It is also studied for its potential to modulate inflammatory pathways .

Medicine: Medically, L-arginine acetylsalicylate is investigated for its potential to treat cardiovascular diseases, given its vasodilatory and antiplatelet effects. It is also studied for its potential benefits in wound healing and immune modulation .

Industry: In the industrial sector, L-arginine acetylsalicylate is used in the formulation of supplements and pharmaceuticals aimed at enhancing cardiovascular health and reducing inflammation .

作用机制

Molecular Targets and Pathways: L-arginine acetylsalicylate exerts its effects through multiple mechanisms:

Nitric Oxide Production: L-arginine serves as a precursor for nitric oxide, which is produced by nitric oxide synthase enzymes.

Cyclooxygenase Inhibition: Acetylsalicylic acid irreversibly inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, reducing the production of pro-inflammatory prostaglandins.

Protein Acetylation: Acetylsalicylic acid acetylates various proteins, modulating their function and contributing to anti-inflammatory and antiplatelet effects.

相似化合物的比较

Lysine acetylsalicylate: Similar to L-arginine acetylsalicylate, this compound combines lysine with acetylsalicylic acid and is used for its anti-inflammatory and analgesic properties.

L-arginine hydrochloride: This compound is used as a supplement to increase nitric oxide production and improve cardiovascular health.

Acetylsalicylic acid (aspirin): A widely used NSAID for pain relief, anti-inflammatory, and antiplatelet effects.

Uniqueness: L-arginine acetylsalicylate is unique in its dual action, combining the benefits of L-arginine and acetylsalicylic acid. This combination allows for enhanced therapeutic effects, particularly in cardiovascular health and inflammation modulation .

生物活性

Aspirin, or acetylsalicylic acid (ASA), is a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. The combination of aspirin with arginine, resulting in arginine acetylsalicylate, aims to enhance the biological activity of both compounds. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Anti-Inflammatory Effects

Aspirin exerts its anti-inflammatory effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins and thromboxanes. This inhibition reduces inflammation and pain perception in various tissues . The addition of arginine may enhance these effects by promoting nitric oxide (NO) production, which has vasodilatory and anti-inflammatory properties .

2. Platelet Aggregation Inhibition

Aspirin's antithrombotic properties are well-documented; it inhibits thromboxane A2 synthesis in platelets, thus preventing aggregation . Research indicates that arginine can further reduce platelet aggregation more effectively than aspirin alone . This synergistic effect could be beneficial in preventing cardiovascular events.

3. Nitric Oxide Production

Arginine is a precursor to nitric oxide, a critical signaling molecule that regulates vascular tone and blood flow. Increased NO levels can lead to improved endothelial function and reduced blood pressure . The combination of aspirin and arginine may enhance NO bioavailability, providing additional cardiovascular benefits.

Table 1: Comparative Effects of Aspirin and Arginine Acetylsalicylate

| Parameter | Aspirin | Arginine | Arginine Acetylsalicylate |

|---|---|---|---|

| Platelet Aggregation | Inhibitory | More effective | Synergistic effect |

| Prostaglandin Synthesis | Inhibition | N/A | Enhanced inhibition |

| Nitric Oxide Production | Minimal | Significant | Enhanced |

| Blood Pressure Effect | Moderate | Significant | Potentially enhanced |

Case Studies and Research Findings

-

Cardiovascular Health

A study demonstrated that L-arginine supplementation improved cerebral blood flow (CBF) in models of malaria-induced cerebral ischemia. The combination with artesunate showed significant increases in CBF when L-arginine was administered . This suggests that arginine's vasodilatory effects could complement aspirin's antithrombotic properties in cardiovascular therapies. -

Insulin Response

Research indicated that aspirin pretreatment augmented insulin responses to glucose and arginine stimulation in subjects, suggesting a potential role for arginine acetylsalicylate in metabolic regulation . This finding highlights the compound's potential in managing conditions like insulin resistance. -

Myocardial Protection

A protective effect of L-arginine against myocardial damage was observed, where it outperformed aspirin in reducing platelet aggregation and preserving myocardial architecture . This suggests that arginine acetylsalicylate may offer enhanced myocardial protection compared to aspirin alone.

属性

IUPAC Name |

2-acetyloxybenzoic acid;2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.C6H14N4O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4(5(11)12)2-1-3-10-6(8)9/h2-5H,1H3,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXXGQLMXDIPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37466-22-1 | |

| Record name | Arginine, mono[2-(acetyloxy)benzoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37466-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。